REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](Br)[C:6]1C=CC=[CH:8][CH:7]=1.[NH4+:13].[Cl-].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[OH:3][CH2:2][CH2:1][O:4][CH2:17][C:16]1[CH:8]=[CH:7][C:6]([C:5]#[N:13])=[CH:19][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
NaH (2.4 g of a 60% suspension in mineral oil, 60 mmol) was washed twice with heptane (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
resulted in an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed to 80° C. and, after 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 80° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to RT
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous NH4Cl solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica (heptane: ethyl acetate (60:40) eluent)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCOCC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |